Predicted Lipophilicity (Log P) vs. N,N′‑Ditert‑butylhexanediamide
The target compound is predicted to be substantially more lipophilic than the simplest symmetric adipamide analog. For N,N′‑ditert‑butylhexanediamide (CID 3593481), the computed XLogP3‑AA is 1.4 [REFS‑1]. For N,N‑bis(tert‑butyl)‑3‑(2‑nitrocyclohexyl)adipamide, the ACD/LogP estimate is 2.20 [REFS‑2]. The ~0.8 log‑unit increase is attributed to the addition of the cyclohexyl ring and the nitro group, translating to an approximately 6‑fold higher octanol–water partition coefficient. This difference impacts membrane permeability and non‑specific binding in biochemical assays.
| Evidence Dimension | Octanol–water partition coefficient (Log P) |
|---|---|
| Target Compound Data | ACD/LogP = 2.20 |
| Comparator Or Baseline | N,N′‑ditert‑butylhexanediamide (CID 3593481), XLogP3‑AA = 1.4 |
| Quantified Difference | Δ Log P ≈ 0.8 (≈ 6‑fold in partition ratio) |
| Conditions | Computed values from ACD/Labs Percepta (target) and PubChem XLogP3‑AA (comparator) |
Why This Matters
A higher log P indicates enhanced membrane solubility, which may be desirable for cell‑based assays but requires careful solubility management – a trade‑off not presented by the baseline adipamide.
- [1] PubChem. Hexanediamide, N,N′‑bis(1,1‑dimethylethyl)‑ (CID 3593481). XLogP3‑AA property. https://pubchem.ncbi.nlm.nih.gov/compound/N_N_-ditert-butylhexanediamide (accessed 2026-04-28). View Source
